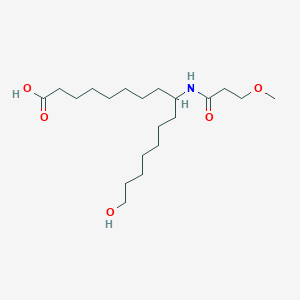
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid is a complex organic compound that belongs to the class of ω-hydroxy-long-chain fatty acids. This compound is characterized by the presence of a hydroxy group at the 16th position and a 3-methoxypropanamido group at the 9th position of the hexadecanoic acid chain. It is a derivative of palmitic acid and plays a significant role in various biological and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid typically involves multiple steps, starting from palmitic acid. The process includes:
Hydroxylation: Introduction of a hydroxy group at the 16th position of palmitic acid.
Amidation: Conversion of the carboxylic acid group at the 9th position to a 3-methoxypropanamido group.
The reaction conditions for these steps often involve the use of specific catalysts and reagents to ensure high yield and purity. For instance, hydroxylation may require the use of oxidizing agents, while amidation might involve the use of amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The amido group can be reduced to form amines.
Substitution: The hydroxy and amido groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
科学的研究の応用
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amido groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
16-Hydroxyhexadecanoic acid: A simpler derivative with only a hydroxy group at the 16th position.
9-(3-methoxypropanamido)hexadecanoic acid: A derivative with only the 3-methoxypropanamido group at the 9th position.
Uniqueness
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid is unique due to the presence of both the hydroxy and 3-methoxypropanamido groups, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications and interactions compared to its simpler counterparts.
特性
CAS番号 |
833484-04-1 |
|---|---|
分子式 |
C20H39NO5 |
分子量 |
373.5 g/mol |
IUPAC名 |
16-hydroxy-9-(3-methoxypropanoylamino)hexadecanoic acid |
InChI |
InChI=1S/C20H39NO5/c1-26-17-15-19(23)21-18(13-9-5-3-7-11-16-22)12-8-4-2-6-10-14-20(24)25/h18,22H,2-17H2,1H3,(H,21,23)(H,24,25) |
InChIキー |
BDBLKNMAVJCKDU-UHFFFAOYSA-N |
正規SMILES |
COCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
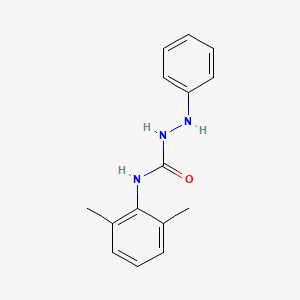
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
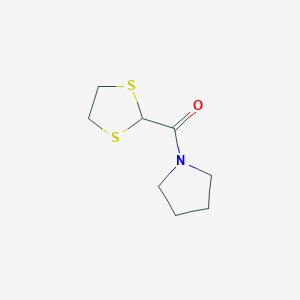
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
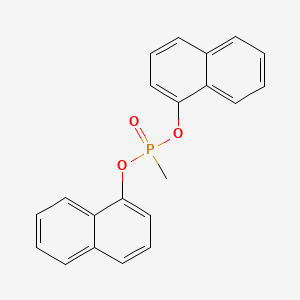
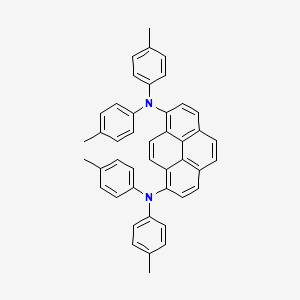
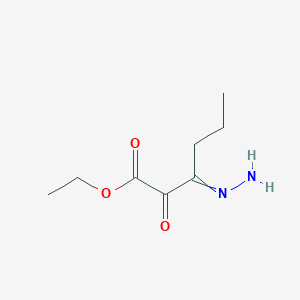
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
